
Lauroside D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lauroside D typically involves the extraction of the compound from the leaves of Laurus nobilis. The primary method used is hydrodistillation, where powdered dried leaves are subjected to distillation to separate the essential oils, which contain this compound . Other techniques, such as solvent extraction and chromatography, can also be employed to isolate and purify the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The leaves of Laurus nobilis are harvested, dried, and then subjected to hydrodistillation or solvent extraction. The resulting extract is then purified using chromatographic techniques to obtain this compound in its pure form .
化学反応の分析
Types of Reactions
Lauroside D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogens or other nucleophiles under specific conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with altered biological activities .
科学的研究の応用
作用機序
The mechanism of action of Lauroside D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with specific enzymes and receptors involved in these processes, leading to its observed biological activities .
類似化合物との比較
Lauroside D is part of a group of compounds known as megastigmane glucosides. Similar compounds include Lauroside A, Lauroside B, and Lauroside E. These compounds share a common structural framework but differ in their specific functional groups and biological activities . This compound is unique due to its specific configuration and the presence of certain functional groups that contribute to its distinct biological properties .
Conclusion
This compound is a compound of significant interest due to its diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable compound for studies in chemistry, biology, medicine, and industry. Further research is needed to fully understand its potential and to explore new applications for this intriguing compound.
特性
分子式 |
C19H34O8 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(E,2S)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-6,10-17,20-25H,7-9H2,1-4H3/b6-5+/t10-,11+,12+,13-,14-,15+,16-,17-,19-/m1/s1 |
InChIキー |
MRPDHXXPDCVBPQ-BBGWOQPJSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C)O |
正規SMILES |
CC1CC(CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


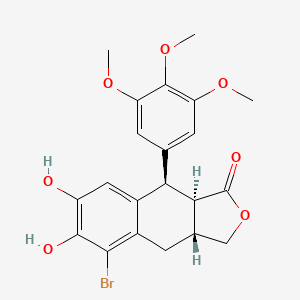
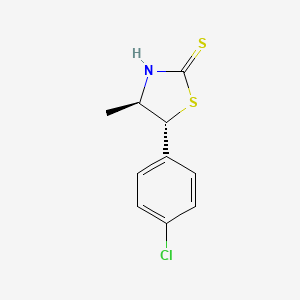
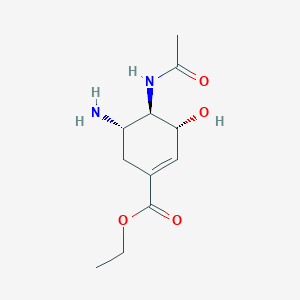
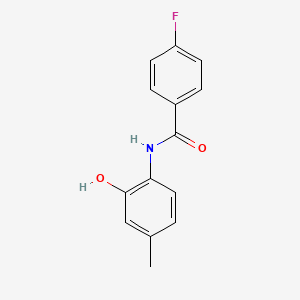
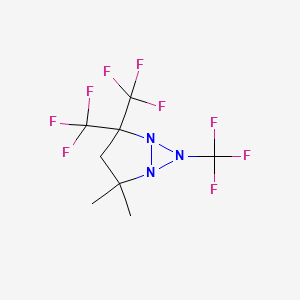
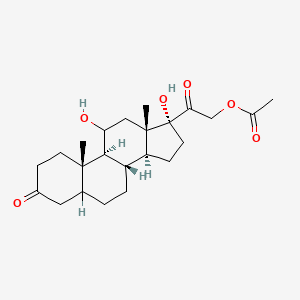
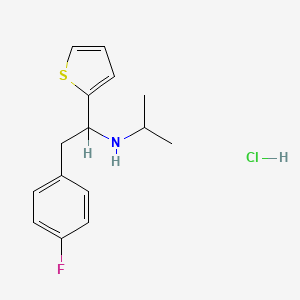
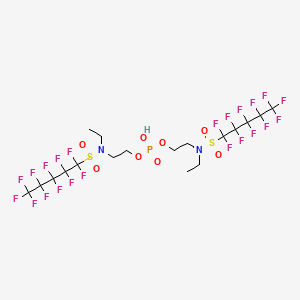
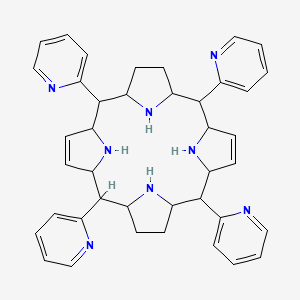
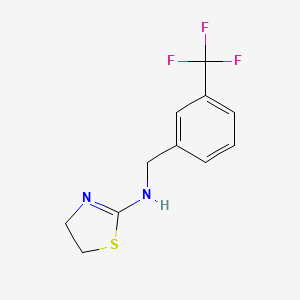
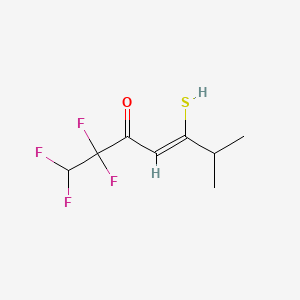


![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)
